

Introduction: The Strategic Value of a Functionalized Indole Scaffold

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Compound of Interest

Compound Name: *4,6-Dimethoxy-1H-indole-2-carboxylic acid*

Cat. No.: *B1306492*

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The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and molecular probes. Its electron-rich nature provides a versatile platform for chemical modification. The strategic introduction of substituents, such as methoxy and carboxylic acid groups, allows for the fine-tuning of electronic properties, solubility, and biological target interactions.[1]

This guide focuses on **4,6-Dimethoxy-1H-indole-2-carboxylic acid**, a molecule of significant interest. The methoxy groups at the 4- and 6-positions act as powerful electron-donating groups, which significantly enhances the nucleophilicity and reactivity of the indole ring, particularly at the C7 position.[2] The carboxylic acid at the C2-position serves as a critical synthetic handle for derivatization, enabling the construction of amides, esters, and other functional groups essential for developing novel therapeutic agents.[1][3] This document provides a comprehensive overview of its core chemical properties, synthesis, spectral characteristics, and reactivity, offering field-proven insights for its application in research and drug discovery.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. The properties for **4,6-Dimethoxy-1H-indole-2-carboxylic acid** are summarized below.

Property	Value	Source
CAS Number	105776-11-2	[4]
Molecular Formula	C ₁₁ H ₁₁ NO ₄	[5][6]
Molecular Weight	221.21 g/mol	[5][6]
Melting Point	204-205 °C	[5]
Boiling Point (Predicted)	481.9 ± 40.0 °C	[5]
Density (Predicted)	1.362 ± 0.06 g/cm ³	[5]
pKa (Predicted)	4.61 ± 0.30	[5]
SMILES	<chem>COC1=CC2=C(C=C(N2)C(=O)O)C(=C1)OC</chem>	[4]

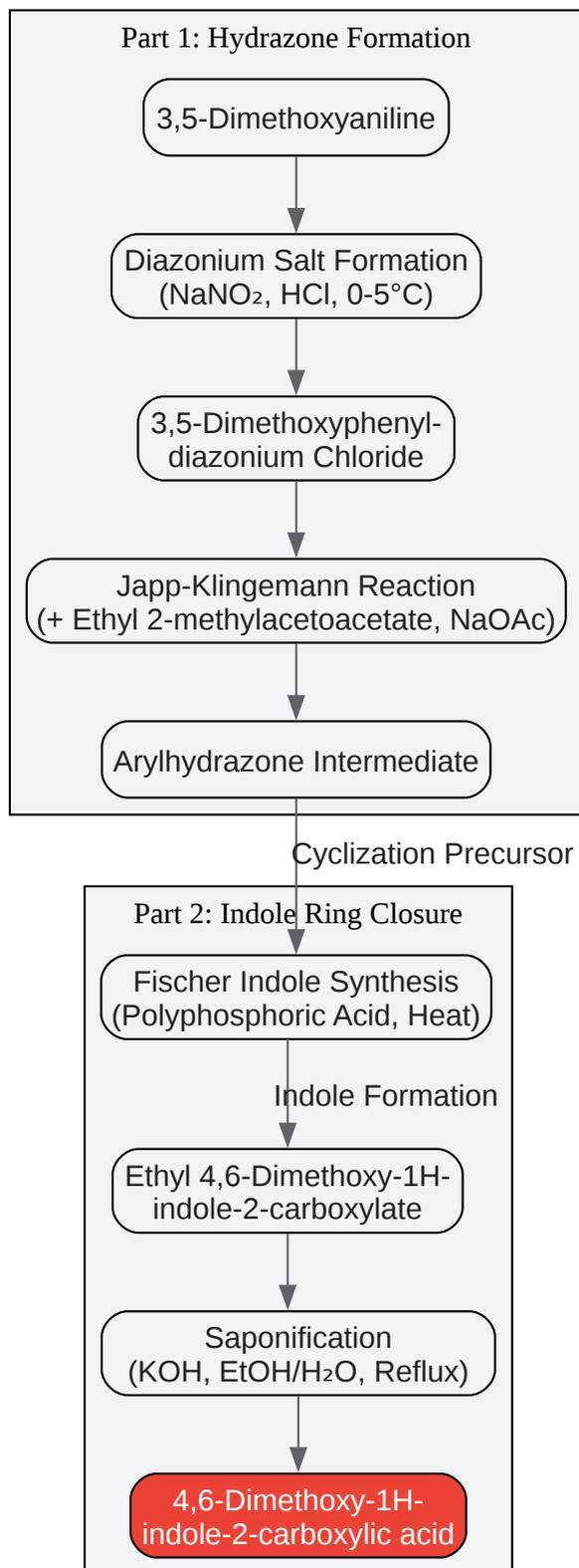
Synthesis Pathway: A Mechanistic Approach

The construction of the 4,6-dimethoxyindole-2-carboxylic acid scaffold is most effectively achieved through a convergent synthesis that combines the Japp-Klingemann reaction with the Fischer indole synthesis. This classic route is highly reliable for producing indole-2-carboxylates from appropriately substituted anilines.[7]

The causality for this strategic choice lies in its efficiency:

- **Starting Material Selection:** 3,5-dimethoxyaniline is the logical precursor, as its methoxy groups will become the 4- and 6-substituents on the final indole ring.
- **Japp-Klingemann Reaction:** This reaction reliably converts the diazonium salt of 3,5-dimethoxyaniline and a β-keto-ester (like ethyl 2-methylacetoacetate) into a hydrazone intermediate. This avoids the often-problematic direct synthesis and handling of substituted hydrazines.
- **Fischer Indole Synthesis:** The resulting hydrazone undergoes an acid-catalyzed intramolecular cyclization. This[8][8]-sigmatropic rearrangement is a robust and high-yielding method for forming the indole core.[7]

- Saponification: The final step is a simple hydrolysis of the ethyl ester to yield the target carboxylic acid.[9]



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Caption: Synthetic workflow for the target molecule.

Protocol: Synthesis of 4,6-Dimethoxy-1H-indole-2-carboxylic acid

Part A: Arylhydrazone Synthesis (Japp-Klingemann Reaction)

- **Diazotization:** Dissolve 3,5-dimethoxyaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5°C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the 3,5-dimethoxyphenyldiazonium chloride solution.
- **Coupling:** In a separate flask, dissolve ethyl 2-methylacetoacetate (1.1 eq) and sodium acetate (3.0 eq) in ethanol and water. Cool this solution to 0-5°C.
- **Reaction:** Slowly add the cold diazonium salt solution to the β -keto-ester solution with vigorous stirring. Maintain the temperature below 10°C. A colored precipitate of the arylhydrazone should form.
- **Isolation:** After stirring for 2-3 hours, collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. The resulting arylhydrazone is typically used in the next step without further purification.

Part B: Cyclization and Hydrolysis (Fischer Indole Synthesis)

- **Cyclization:** Add the dried arylhydrazone (1.0 eq) to polyphosphoric acid (PPA) at 80-90°C. Stir the mixture at this temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Carefully pour the hot reaction mixture onto crushed ice with stirring. The crude ethyl 4,6-dimethoxy-1H-indole-2-carboxylate will precipitate.
- **Extraction:** Neutralize the aqueous slurry with a base (e.g., NaOH solution) and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography (silica gel, hexane/ethyl acetate gradient).

- Saponification: Dissolve the purified ethyl ester in a mixture of ethanol and aqueous potassium hydroxide (e.g., 2M KOH). Reflux the mixture for 2-4 hours until TLC indicates complete consumption of the starting material.[9]
- Final Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with cold HCl (e.g., 2M HCl) to a pH of ~2-3. The target compound, **4,6-Dimethoxy-1H-indole-2-carboxylic acid**, will precipitate as a solid. Collect the product by filtration, wash with cold water, and dry to a constant weight.

Spectroscopic Characterization

Elucidation of the molecular structure is paramount for confirming synthesis and purity. The expected spectroscopic signatures for the title compound are detailed below, based on data from analogous indole derivatives.[10][11][12]

Technique	Expected Features
^1H NMR (DMSO- d_6)	~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). ~11.5 ppm (s, 1H): Indole N-H proton. ~7.0-7.2 ppm (s, 1H): C3-H proton. ~6.5 ppm (d, 1H): C7-H proton. ~6.2 ppm (d, 1H): C5-H proton. ~3.8 ppm (s, 6H): Two methoxy group protons (-OCH $_3$).
^{13}C NMR (DMSO- d_6)	~163 ppm: Carboxylic acid carbonyl carbon (C=O). ~155-160 ppm: C4 and C6 carbons attached to methoxy groups. ~140 ppm: C7a quaternary carbon. ~130 ppm: C2 carbon. ~115 ppm: C3a quaternary carbon. ~103 ppm: C3 carbon. ~95 ppm: C7 carbon. ~90 ppm: C5 carbon. ~55 ppm: Methoxy carbons (-OCH $_3$).
FT-IR (KBr, cm^{-1})	~3300-3400: N-H stretching. ~2500-3300 (broad): O-H stretching of the carboxylic acid dimer. ~1670-1690: C=O stretching of the carboxylic acid. ~1600, ~1450: C=C aromatic ring stretching. ~1200-1300: C-O stretching of the methoxy groups.
Mass Spec. (ESI-)	[M-H] $^-$: Expected at m/z 220.06.

Rationale for Spectral Assignments:

- The electron-donating methoxy groups at C4 and C6 cause a significant upfield shift (lower ppm) for the aromatic protons (C5-H and C7-H) compared to unsubstituted indole.[\[12\]](#)
- The C3-H proton typically appears as a singlet in 2-carboxyindoles.
- The broadness of the -OH and the position of the C=O stretch in the IR spectrum are characteristic of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. [\[13\]](#)[\[14\]](#)

Chemical Reactivity: A Tale of Two Moieties

The reactivity of **4,6-dimethoxy-1H-indole-2-carboxylic acid** is dictated by two primary sites: the electron-rich indole nucleus and the versatile carboxylic acid group.

Caption: Duality of reactivity in the target molecule.

Reactions of the Indole Nucleus

The powerful activating effect of the 4- and 6-methoxy groups directs electrophilic substitution primarily to the C7 position, with secondary reactivity at C3 if unsubstituted.[2][8] This provides a regioselective handle for further functionalization.

Featured Protocol: Mannich Reaction at C7

The Mannich reaction is a cornerstone of indole chemistry, installing an aminomethyl group that is a valuable synthetic intermediate.

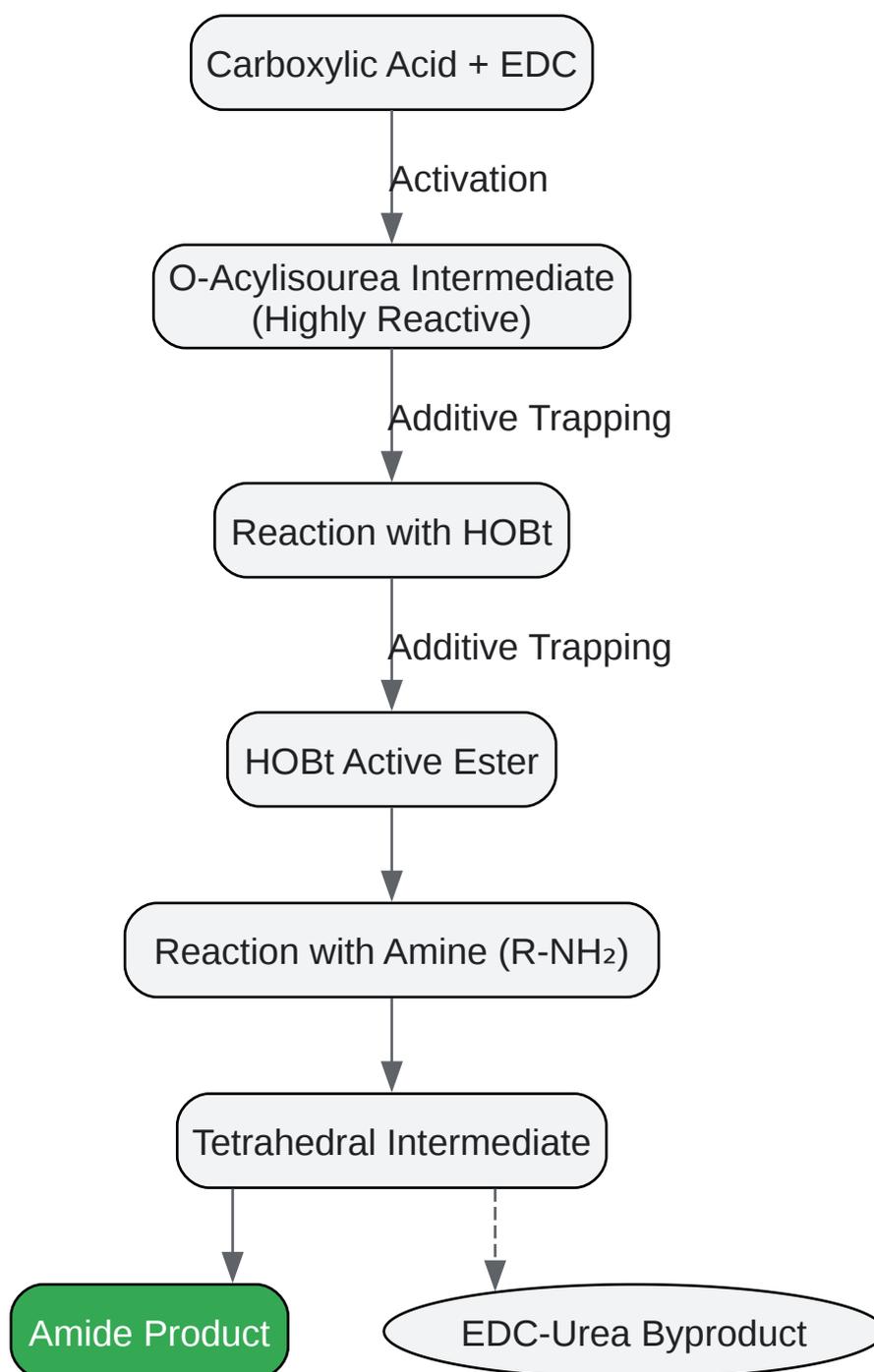
- **Reagent Preparation:** In a round-bottom flask, cool a mixture of dimethylamine (1.2 eq, as an aqueous solution) and formaldehyde (1.2 eq, as an aqueous solution) in acetic acid to 0°C.
- **Reaction:** Add a solution of **4,6-dimethoxy-1H-indole-2-carboxylic acid** (1.0 eq) in acetic acid dropwise to the cold Mannich reagent.
- **Execution:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
- **Work-up:** Pour the reaction mixture into an ice-cold solution of NaOH to neutralize the acid and precipitate the product.
- **Isolation:** Collect the solid by filtration, wash with cold water, and dry. The product, 7-((dimethylamino)methyl)-**4,6-dimethoxy-1H-indole-2-carboxylic acid**, can be purified by recrystallization if necessary.

Reactions of the Carboxylic Acid Group

The C2-carboxylic acid is a gateway for constructing libraries of compounds for screening. Amide coupling and esterification are two of the most critical transformations.

Featured Protocol: Amide Coupling using EDC/HOBt

This protocol is a reliable method for forming amide bonds, even with less reactive amines, by minimizing side reactions and racemization.[15] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent with hydroxybenzotriazole (HOBt) as an additive is standard practice in medicinal chemistry.[3]



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Caption: Amide coupling workflow using EDC/HOBt.

- Setup: Dissolve **4,6-dimethoxy-1H-indole-2-carboxylic acid** (1.0 eq), HOBt (1.1 eq), and the desired primary or secondary amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
- Activation: Cool the solution to 0°C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise.
- Reaction: Allow the mixture to slowly warm to room temperature and stir under an inert atmosphere (e.g., Nitrogen) for 12-18 hours.
- Quenching: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
- Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by silica gel column chromatography or recrystallization.

Applications in Research and Drug Discovery

The structural features of **4,6-dimethoxy-1H-indole-2-carboxylic acid** make it a compelling starting point for several therapeutic areas:

- Antioxidant and Neuroprotective Agents: Dimethoxy-substituted indoles have shown potential as antioxidant and anticholinesterase agents, making them relevant for neurodegenerative disease research.[\[16\]](#)[\[17\]](#)
- Antiviral Agents: The indole-2-carboxylic acid scaffold is a known inhibitor of HIV-1 integrase, a critical viral enzyme.[\[18\]](#)
- Anticancer Research: Many complex indole alkaloids with potent anticancer activity are built upon functionalized indole precursors.[\[16\]](#)

This guide provides the foundational chemical knowledge required to effectively utilize **4,6-dimethoxy-1H-indole-2-carboxylic acid** as a strategic building block in the synthesis of novel, high-value molecules for scientific and pharmaceutical development.

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